N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activity, assessed through various in vitro tests such as DPPH, ABTS, and FRAP assays. The study highlighted the effect of hydrogen bonding on the self-assembly process of these complexes, presenting a foundation for further exploration of pyrazole-acetamide derivatives in antioxidative applications (Chkirate et al., 2019).
Anticonvulsant Activity
A study by Tarikogullari et al. (2010) synthesized a series of JV-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives bearing 5-membered heterocyclic rings, including pyrazole, to evaluate their anticonvulsant activity. This research demonstrated the potential of pyrazole derivatives in enhancing anticonvulsant efficacy, setting a precedent for further investigation into their therapeutic applications (Tarikogullari et al., 2010).
Potential Antipsychotic Agents
Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealing an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This study opens up new avenues for the development of antipsychotic medication, highlighting the diverse potential of pyrazole-acetamide derivatives in mental health treatment (Wise et al., 1987).
Synthesis of Novel Isoxazolines and Isoxazoles
Rahmouni et al. (2014) focused on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. This research contributes to the chemical diversity of pyrazole-acetamide derivatives and their application in synthesizing complex molecular structures, paving the way for new drug development (Rahmouni et al., 2014).
Anti-inflammatory Activity
Research by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity. This study underscores the therapeutic potential of pyrazole-acetamide derivatives in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Mechanism of Action
Pyrazoles
, such as the 3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl group in this compound, are found in many biologically active molecules . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Benzoxazoles
, such as the 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl group in this compound, are also found in many biologically active molecules . They are known to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15-21(17-8-4-3-5-9-17)16(2)26(24-15)13-12-23-20(27)14-25-18-10-6-7-11-19(18)29-22(25)28/h3-11H,12-14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLYMKVKEFGMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CN2C3=CC=CC=C3OC2=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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